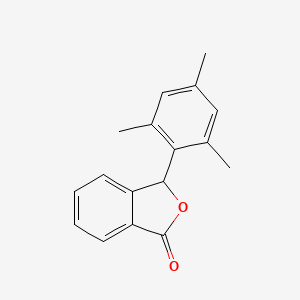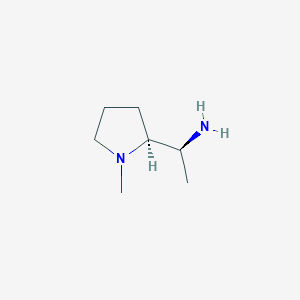![molecular formula C9H6N2O2 B12878902 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one CAS No. 279226-18-5](/img/structure/B12878902.png)
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one is a heterocyclic compound that features a fused ring system combining an imidazole and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: It is investigated for use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation. The compound can also induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
類似化合物との比較
Similar Compounds
Benzo[d]oxazole: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Shares the imidazole ring but has a different fused ring system, leading to distinct chemical properties.
Uniqueness
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science.
特性
CAS番号 |
279226-18-5 |
|---|---|
分子式 |
C9H6N2O2 |
分子量 |
174.16 g/mol |
IUPAC名 |
3H-[1,3]oxazolo[3,4-a]benzimidazol-1-one |
InChI |
InChI=1S/C9H6N2O2/c12-9-11-7-4-2-1-3-6(7)10-8(11)5-13-9/h1-4H,5H2 |
InChIキー |
GNLKXKWBMLGNOI-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3N2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)

![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)


![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)


![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)


